Strontium ranelate heptahydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

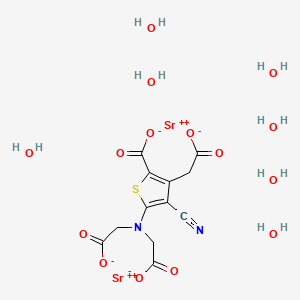

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMMKFQLHGVSRL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O15SSr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046918 |

Source

|

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796104-87-5, 135459-87-9 |

Source

|

| Record name | Strontium ranelate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium ranelate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM RANELATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Strontium Ranelate Heptahydrate at the Cellular Level

Effects on Osteoblast Lineage Cells

Strontium ranelate heptahydrate exerts a dual effect on bone metabolism by simultaneously stimulating bone formation and inhibiting bone resorption. A significant part of its anabolic action is attributed to its direct effects on osteoblast lineage cells, from the proliferation of osteoprogenitors to the survival of mature osteoblasts.

Modulation of Osteoprogenitor Cell Proliferation

Strontium ranelate has been shown to enhance the replication of preosteoblastic cells. nih.gov This mitogenic effect is crucial for expanding the pool of bone-forming cells. In vitro studies have demonstrated that strontium ranelate increases osteoblast replication, a process that is, at least in part, mediated by the calcium-sensing receptor (CaSR). nih.gov The activation of the CaSR by strontium ranelate is thought to trigger downstream signaling cascades, including the ERK1/2 pathway, which is a well-known regulator of cell proliferation. nih.gov Research on various osteoblastic and mesenchymal cell lines has confirmed that strontium ranelate treatment leads to a significant increase in cell proliferation rates over time. bone-abstracts.orgnih.gov

The stimulation of osteoprogenitor cell proliferation is a key initial step in the bone formation cascade. By increasing the number of available osteoblasts, strontium ranelate sets the stage for enhanced bone matrix synthesis and mineralization. Studies on human adipose-derived stem cells have also shown that strontium promotes cell proliferation, further supporting its role in the early stages of osteogenesis. nih.gov

Stimulation of Osteoblast Differentiation Pathways

Beyond its proliferative effects, strontium ranelate actively promotes the differentiation of osteoprogenitor cells into mature, functional osteoblasts. nih.gov This process involves a complex series of molecular events that lead to the expression of a mature osteoblastic phenotype. In vitro studies have consistently shown that strontium ranelate stimulates osteoblastic differentiation markers. nih.govbone-abstracts.org

The mechanisms underlying this stimulation are multifaceted. One proposed pathway involves the induction of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2), which are known to play a role in osteoblast differentiation. nih.govdntb.gov.ua The anabolic effects of strontium ranelate on osteoblastic differentiation have been observed in murine marrow stromal cells, where treatment led to a significant increase in markers of mature osteoblasts. nih.govdntb.gov.ua

| Pathway/Mediator | Observed Effect on Osteoblast Differentiation |

| Calcium-Sensing Receptor (CaSR) | Activation contributes to the stimulation of osteoblast differentiation. nih.gov |

| COX-2/PGE2 Pathway | Induction of this pathway mediates some of the anabolic effects of strontium ranelate on osteoblastic differentiation. nih.govdntb.gov.ua |

Upregulation of Osteogenic Gene Expression (e.g., Runx2, ALP, BSP, OCN, BGP)

A hallmark of osteoblast differentiation is the sequential expression of specific genes that regulate the formation of bone matrix. Strontium ranelate has been found to upregulate the expression of several key osteogenic transcription factors and marker genes. Notably, it enhances the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. mdpi.com

Following the upregulation of Runx2, there is an increased expression of downstream target genes that are critical for bone matrix synthesis and mineralization. These include:

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, the activity of which is significantly increased by strontium ranelate treatment. nih.govbone-abstracts.orgnih.govdntb.gov.ua

Bone Sialoprotein (BSP): An important non-collagenous protein involved in the initial stages of matrix mineralization. bone-abstracts.orgmdpi.com

Osteocalcin (B1147995) (OCN) and Bone Gamma-Carboxyglutamate Protein (BGP): Late markers of osteoblast differentiation that play a role in the maturation and mineralization of the bone matrix. bone-abstracts.orgnih.govdntb.gov.uamdpi.com

The stimulation of these genes is thought to be mediated, in part, through the Ras/MAPK signaling pathway, which enhances the transcriptional activity of Runx2. mdpi.com

| Gene | Function | Effect of Strontium Ranelate |

| Runx2 | Master transcription factor for osteoblast differentiation. | Upregulated, leading to increased osteogenesis. mdpi.com |

| ALP | Early marker of osteoblast differentiation, involved in matrix mineralization. | Expression and activity are significantly increased. nih.govbone-abstracts.orgnih.govdntb.gov.ua |

| BSP | Non-collagenous protein involved in the initiation of mineralization. | Expression is increased. bone-abstracts.orgmdpi.com |

| OCN/BGP | Late markers of osteoblast differentiation, involved in matrix maturation. | Expression is increased. bone-abstracts.orgnih.govdntb.gov.uamdpi.com |

Promotion of Collagen and Non-Collagen Protein Synthesis

The primary function of mature osteoblasts is to synthesize and secrete the organic components of the bone matrix, which is predominantly composed of type I collagen. Strontium ranelate has been shown to increase the synthesis of this crucial protein. The formation of a robust collagenous matrix is a prerequisite for subsequent mineralization. nih.gov

Influence on Matrix Mineralization Processes

Following the deposition of the organic matrix, osteoblasts orchestrate its mineralization. Strontium ranelate has a positive influence on this critical step of bone formation. In vitro studies have demonstrated that treatment with strontium ranelate increases the formation of mineralized nodules in osteoblast cultures. bone-abstracts.orgnih.govbone-abstracts.org This indicates an enhanced capacity of the treated cells to deposit calcium phosphate (B84403) crystals within the collagenous matrix.

Regulation of Osteoblast Survival and Apoptosis

The lifespan of osteoblasts is a critical determinant of the extent of bone formation. Strontium ranelate has been shown to promote the survival of osteoblasts by protecting them from apoptosis, or programmed cell death. nih.gov This anti-apoptotic effect ensures that a greater number of osteoblasts remain active for a longer period, thereby contributing to increased bone matrix deposition.

Induction of Osteocyte-Like Phenotype in Osteoblast Cultures

Strontium ranelate has been observed to promote the maturation of osteoblasts into an osteocyte-like phenotype in vitro. nih.govproquest.com This transition is a critical step in bone formation and remodeling, as osteocytes are the most abundant cell type in mature bone tissue and act as mechanosensors and regulators of both bone formation and resorption.

In studies using human primary osteoblast cultures, treatment with strontium ranelate led to a time- and dose-dependent induction of an osteocyte-like phenotype. nih.govproquest.com This was evidenced by changes in cell surface markers, specifically a decrease in the expression of the early osteoblast marker STRO-1 and an increase in alkaline phosphatase (AP) activity, which is characteristic of mature osteoblasts progressing towards the osteocyte lineage. proquest.com

Furthermore, strontium ranelate treatment resulted in a significant increase in the mRNA levels of specific osteocyte markers, including dentin matrix protein-1 (DMP-1) and sclerostin. nih.govproquest.com The upregulation of these genes is strongly indicative of the presence of osteocytes and suggests that strontium ranelate facilitates the terminal differentiation of osteoblasts. nih.govproquest.com This effect on osteoblast maturation is coupled with an increase in in vitro mineralization, a key function of bone-forming cells. nih.govproquest.com

| Experimental Model | Key Findings | Reference |

| Human Primary Osteoblasts | Increased expression of osteocyte markers (DMP-1, sclerostin). | nih.govproquest.com |

| Human Primary Osteoblasts | Time- and dose-dependent induction of an osteocyte-like phenotype. | nih.govproquest.com |

| Human Primary Osteoblasts | Increased in vitro mineralization. | nih.govproquest.com |

Effects on Osteoclast Lineage Cells

A critical pathway in osteoclast differentiation is the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, osteoprotegerin (OPG). Strontium ranelate has been shown to suppress the expression of RANKL and increase the expression of OPG in osteoblasts. nih.gov This shift in the OPG/RANKL ratio reduces the signaling cascade that drives the differentiation of osteoclast precursors into mature, multinucleated osteoclasts. nih.govnih.gov

Furthermore, strontium ranelate has been found to inhibit osteoclastogenesis by targeting the nuclear factor-kappa B (NF-κB) pathway. mdpi.com In vitro studies have demonstrated that strontium ranelate treatment leads to a significant decrease in the number of mature osteoclasts. nih.gov This reduction in osteoclast formation is a key component of the compound's anti-resorptive activity.

Research has indicated that the calcium-sensing receptor (CaSR) plays a role in mediating the pro-apoptotic effects of strontium ranelate on osteoclasts. nih.govresearchgate.net Strontium ions can act as agonists for the CaSR, initiating downstream signaling cascades that lead to apoptosis. researchgate.net Studies using primary mature rabbit osteoclasts have demonstrated that strontium dose-dependently stimulates their apoptosis. researchgate.net This effect is associated with the activation of specific intracellular signaling pathways that differ in some aspects from those activated by calcium, despite both acting on the CaSR. researchgate.net

The induction of apoptosis in mature osteoclasts by strontium ranelate represents a significant mechanism for its anti-catabolic action on bone. researchgate.net

Strontium ranelate not only decreases the number of osteoclasts but also directly impairs the resorptive function of existing osteoclasts. nih.govresearchgate.net In vitro assays have consistently shown a reduction in the bone-resorbing activity of osteoclasts when treated with strontium ranelate. nih.gov

This reduction in resorptive activity is a direct consequence of the compound's impact on osteoclast function. The disruption of the osteoclast's cellular machinery, as discussed in the following section, is a key contributor to this diminished capacity for bone resorption. By inhibiting the ability of osteoclasts to degrade the bone matrix, strontium ranelate further solidifies its role as an anti-resorptive agent.

The bone-resorbing activity of osteoclasts is critically dependent on a highly organized actin cytoskeleton and the formation of a "sealing zone." This specialized structure creates a sealed compartment between the osteoclast and the bone surface, into which protons and lytic enzymes are secreted to dissolve the mineral and organic components of the bone matrix.

Strontium ranelate has been shown to disrupt this essential cellular organization. nih.govresearchgate.net In vitro studies on primary murine osteoclasts have revealed that treatment with strontium ranelate is associated with a disruption of the osteoclast actin-containing sealing zone. nih.govresearchgate.net This disruption of the cytoskeleton impairs the osteoclast's ability to form a functional sealing zone, thereby inhibiting its capacity to carry out effective bone resorption. nih.gov

Effects on Mesenchymal Stem Cell Differentiation

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts (bone-forming cells) and adipocytes (fat cells). The balance between osteogenic and adipogenic differentiation of MSCs is crucial for maintaining bone homeostasis. Strontium ranelate has been shown to influence this lineage commitment, promoting osteogenesis while inhibiting adipogenesis. nih.govnih.govnih.govresearchgate.netovid.com

In vitro studies using both human and murine MSCs have demonstrated that strontium ranelate enhances osteogenic differentiation. nih.govnih.govresearchgate.net This is evidenced by the upregulation of key osteogenic transcription factors, such as Runx2, and increased matrix mineralization. nih.govresearchgate.net Concurrently, strontium ranelate has been observed to decrease adipogenic differentiation, as indicated by a dose-dependent decrease in the expression of adipogenic markers like PPARγ2 and reduced adipocyte formation. nih.govnih.govresearchgate.netresearchgate.net

The Wnt/β-catenin signaling pathway, a critical regulator of cell fate decisions, has been implicated in the effects of strontium ranelate on MSC differentiation. nih.govnih.govoup.comoup.com Studies have shown that strontium can activate the Wnt/β-catenin pathway, leading to increased β-catenin expression, which is known to promote osteoblastogenesis and inhibit adipogenesis. nih.govoup.comoup.com This suggests that strontium ranelate may steer the differentiation of MSCs towards the osteoblastic lineage, at least in part, through the modulation of this key signaling pathway.

Inhibition of Adipogenesis in Multipotent Stem Cells

In addition to promoting bone formation, this compound concurrently suppresses the differentiation of multipotent stem cells into adipocytes. nih.govnih.govresearchgate.net Within the bone marrow microenvironment, there is a balance between osteoblastogenesis and adipogenesis from a common MSC pool. With aging and in certain pathological conditions like osteoporosis, this balance often shifts toward increased adipogenesis at the expense of bone formation. nih.govnih.gov

Strontium ranelate has been shown to counteract this trend. In murine MSC cultures, it decreases the expression of Peroxisome proliferator-activated receptor-gamma 2 (PPARγ2), a key transcription factor for adipogenesis, and subsequently reduces fat cell formation. nih.gov Studies on primary human MSCs induced to differentiate into adipocytes confirmed that strontium ranelate negatively affects adipogenesis, leading to a dose-dependent decrease in the expression of adipogenic markers. nih.govresearchgate.net This inhibitory effect is linked to the modulation of specific signaling pathways, including Wnt and nuclear factor of activated T-cells (NFATc)/Maf signaling. nih.gov By suppressing the adipogenic pathway, strontium ranelate helps to rebalance lineage allocation of MSCs, favoring the osteoblast lineage and creating a more favorable environment for bone formation within the bone marrow. nih.govnih.gov

Influence on Bone Remodeling Balance Indicators

Modulation of Osteoprotegerin (OPG) to Receptor Activator of Nuclear Factor-κB Ligand (RANKL) Ratio

A critical mechanism by which this compound influences bone remodeling is through its modulation of the Osteoprotegerin (OPG)/Receptor Activator of Nuclear Factor-κB Ligand (RANKL) system. This system is a key regulator of bone resorption. RANKL, produced by osteoblasts, binds to its receptor (RANK) on osteoclast precursors, promoting their differentiation and activation into mature, bone-resorbing osteoclasts. OPG is a decoy receptor, also produced by osteoblasts, that binds to RANKL and prevents it from activating osteoclasts, thereby inhibiting bone resorption. orthobullets.com The OPG-to-RANKL ratio is therefore a critical determinant of bone mass.

In vitro studies using human primary osteoblasts have shown that strontium ranelate exerts a dual effect on this system. It stimulates the expression of OPG and simultaneously suppresses the expression of RANKL. nih.gov This effect is concentration-dependent, with significant increases in OPG mRNA and protein levels and marked reductions in RANKL mRNA observed. nih.gov This modulation shifts the OPG/RANKL ratio in favor of OPG, leading to a net decrease in osteoclast formation and activity. nih.govnih.gov The involvement of the calcium-sensing receptor (CaSR) has been implicated in mediating these effects. nih.gov

Clinical data from the TROPOS study, a large randomized controlled trial in postmenopausal women with osteoporosis, supports these preclinical findings. uliege.be Patients treated with strontium ranelate showed a statistically significant increase in serum OPG concentrations compared to the placebo group. This increase was observed as early as the third month of therapy and persisted throughout the three-year study period. uliege.be

Table 2: In Vitro Effect of Strontium Ranelate on OPG and RANKL Expression in Human Osteoblasts

| Compound Concentration | Change in OPG mRNA Expression (% of Vehicle) | Change in RANKL mRNA Expression (% of Vehicle) | Reference |

|---|---|---|---|

| 1 mM | ~ +50% | ~ -80% | nih.gov |

Impact on Systemic and Local Bone Turnover Markers in Research Models

The dual action of this compound on bone formation and resorption is reflected in its effects on systemic and local bone turnover markers (BTMs) in various research models. nih.gov BTMs are biochemical indicators of bone remodeling activity, categorized as either formation or resorption markers.

In animal models, such as ovariectomized rats (a model for postmenopausal osteoporosis), strontium ranelate has been shown to decrease bone resorption markers while maintaining bone formation markers at a high level. nih.gov Similarly, in a rat model of osteopenia induced by immobilization, it reduced biochemical indices of bone resorption. nih.gov

Clinical studies have corroborated these findings. Treatment with strontium ranelate typically leads to a modest increase in bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (PINP), and a decrease in bone resorption markers like C-telopeptide of type I collagen (CTX I). nih.govmdpi.comscienceopen.com For instance, in one study, levels of CTX I were significantly decreased after one year of treatment. mdpi.com These changes in BTMs are consistent with the compound's mechanism of uncoupling bone remodeling by simultaneously stimulating bone formation and reducing bone resorption, which ultimately contributes to an increase in bone mass. nih.gov

Table 3: Summary of Strontium Ranelate's Effect on Bone Turnover Markers in Research Models

| Marker Type | Specific Marker | Observed Effect | Research Model | Reference |

|---|---|---|---|---|

| Bone Formation | Bone Alkaline Phosphatase (BSAP) | Increased | Clinical Trials | nih.gov |

| Bone Formation | Procollagen type I N-terminal propeptide (PINP) | Small Increase / No Change | Clinical Trials | mdpi.comscienceopen.com |

| Bone Resorption | C-telopeptide of type I collagen (CTX I) | Decreased | Clinical Trials | nih.govmdpi.com |

Table of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Osteoprotegerin (OPG) | | Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | | Alkaline phosphatase (ALP) | | β-catenin | | Extracellular signal-regulated kinase (ERK1/2) | | p38 mitogen-activated protein kinases (p38) | | Runt-related transcription factor 2 (Runx2) | | Peroxisome proliferator-activated receptor-gamma (PPARγ) | | Nuclear factor of activated T-cells (NFATc) | | Maf | | Bone-specific alkaline phosphatase (BSAP) | | Procollagen type I N-terminal propeptide (PINP) | | C-telopeptide of type I collagen (CTX I) |

Preclinical Research Models and Methodologies for Strontium Ranelate Heptahydrate Investigations

In Vitro Cellular Models

In vitro cell culture systems have been instrumental in dissecting the cellular and molecular effects of strontium ranelate.

Primary Osteoblast Cell Cultures

Primary osteoblasts, derived from various sources, have been a cornerstone in evaluating the anabolic potential of strontium ranelate. Studies have consistently shown that strontium ranelate stimulates osteoblast activity. nih.govnih.govnih.gov

Research Findings:

In cultures of rat calvaria-derived osteoblasts, strontium ranelate has been shown to enhance the replication of preosteoblastic cells and increase collagen synthesis. nih.gov

Studies using MC3T3-E1 osteoblastic cells, an immortalized cell line, demonstrated that strontium ranelate treatment led to increased cell proliferation and differentiation into mature osteoblasts. nih.gov This was accompanied by a dose-dependent increase in alkaline phosphatase activity and the formation of a mineralized matrix with characteristics of bone tissue. nih.gov

Furthermore, research on primary osteoblasts from Wistar rat calvaria indicated that strontium ranelate accelerates osteoblast differentiation by boosting alkaline phosphatase activity and the expression of osteogenic markers. researchgate.netnih.gov It also promotes the synthesis of the organic matrix. researchgate.netnih.gov

Investigations have also confirmed that strontium ranelate increases the synthesis of both collagen and non-collagenous proteins in mature osteoblast-enriched cells. ncats.io

| Cell Model | Key Findings | Reference |

| Rat Calvaria Osteoblasts | Enhanced preosteoblastic cell replication, Increased collagen synthesis. | nih.gov |

| MC3T3-E1 Osteoblastic Cells | Increased cell proliferation and differentiation, Dose-dependent increase in alkaline phosphatase activity and mineralized matrix formation. | nih.gov |

| Primary Osteoblasts (Wistar Rat Calvaria) | Accelerated osteoblast differentiation, Enhanced alkaline phosphatase activity and osteogenic marker expression, Increased organic matrix synthesis. | researchgate.netnih.gov |

| Mature Osteoblast-Enriched Cells | Increased collagen and non-collagenous protein synthesis. | ncats.io |

Osteoclast Precursor Cell Cultures

To understand its anti-resorptive properties, strontium ranelate has been studied using osteoclast precursor cells.

Research Findings:

In cultures of murine spleen cells and chicken bone marrow macrophage cells, strontium ranelate has been observed to inhibit osteoclast differentiation. nih.gov Specifically, in chicken bone marrow cultures, it dose-dependently inhibited the expression of carbonic anhydrase II and the α-subunit of the vitronectin receptor, both crucial for osteoclast function. ncats.ionih.gov

Studies have also demonstrated that strontium ranelate can inhibit the migration, accumulation, differentiation, and resorptive capacity of osteoclasts. mdpi.com This is achieved, in part, by attenuating autophagy through the NF-κB pathway, which in turn reduces the proliferation and differentiation of osteoclasts. mdpi.comresearchgate.net

| Cell Model | Key Findings | Reference |

| Murine Spleen Cells | Inhibition of osteoclast differentiation. | nih.gov |

| Chicken Bone Marrow Macrophage Cells | Dose-dependent inhibition of carbonic anhydrase II and α-subunit of vitronectin receptor expression. | ncats.ionih.gov |

| Pre-osteoclasts | Inhibition of migration, accumulation, differentiation, and resorption ability; Attenuation of autophagy via NF-κB pathway. | mdpi.comresearchgate.net |

Mesenchymal Stem Cell Cultures

The influence of strontium ranelate on the lineage commitment of mesenchymal stem cells (MSCs) has been a key area of investigation.

Research Findings:

In murine MSC cultures, strontium ranelate was found to increase the expression of Runx2, a key transcription factor for osteoblast differentiation, leading to enhanced matrix mineralization. nih.gov Concurrently, it decreased the expression of PPARγ2, a master regulator of adipogenesis, thereby reducing fat cell formation. nih.gov

This effect on lineage allocation is linked to the increased expression of Wnt5a and Maf, modulated by Wnt and nuclear factor of activated T-cells (NFATc) signaling pathways. nih.gov

Studies on human MSCs have shown that strontium can enhance their osteogenic differentiation, as evidenced by upregulated extracellular matrix gene expression and activation of the Wnt/β-catenin pathway. nih.gov

| Cell Model | Key Findings | Reference |

| Murine Mesenchymal Stromal Cells | Increased Runx2 expression and matrix mineralization; Decreased PPARγ2 expression and adipogenesis; Mediated by Wnt and NFATc/Maf signaling. | nih.gov |

| Human Mesenchymal Stem Cells | Enhanced osteogenic differentiation; Upregulated extracellular matrix gene expression; Activated Wnt/β-catenin pathway. | nih.gov |

Co-culture Systems for Cell-Cell Interaction Studies

Co-culture systems have been employed to model the complex interplay between different bone cell types under the influence of strontium ranelate.

Research Findings:

Studies using conditioned medium from MLO-Y4 osteocytes treated with strontium ranelate and subjected to mechanical stimulation (pulsating fluid flow) revealed effects on both osteoblasts and osteoclast precursors. nih.gov

The conditioned medium from these stimulated osteocytes, when treated with strontium ranelate, did not show the reduction in osteogenic gene expression (Runx2 and Ocn) in osteoblasts that was observed without the compound. nih.gov

Furthermore, the conditioned medium from osteocytes treated with both mechanical stimulation and strontium ranelate led to a more potent inhibition of osteoclastogenesis compared to stimulation alone. nih.gov

| Co-culture System | Key Findings | Reference |

| MLO-Y4 Osteocytes (mechanically stimulated) + MC3T3-E1 Osteoblasts | Conditioned medium from SrRan-treated osteocytes prevented the reduction of osteogenic gene expression in osteoblasts. | nih.gov |

| MLO-Y4 Osteocytes (mechanically stimulated) + Mouse Bone Marrow Cells | Conditioned medium from SrRan-treated osteocytes enhanced the inhibition of osteoclastogenesis. | nih.gov |

Ex Vivo Bone Organ Culture Systems

Ex vivo models provide an intermediate level of complexity between in vitro cell cultures and in vivo animal studies, allowing for the investigation of strontium ranelate's effects on intact bone tissue.

Bone Resorption Assays on Bone Slices

These assays directly measure the resorptive activity of osteoclasts on a bone matrix.

Research Findings:

In a mouse calvaria culture system, strontium ranelate induced a dose-dependent inhibition of labeled calcium release, indicating a reduction in bone resorption. nih.gov The inhibitory effect was comparable to that of salmon calcitonin. nih.gov

When bone slices were pre-incubated with strontium ranelate in an isolated rat osteoclast assay, a dose-dependent inhibition of the bone-resorbing activity of the osteoclasts was observed. ncats.ionih.gov

| Assay Model | Key Findings | Reference |

| Mouse Calvaria Culture System | Dose-dependent inhibition of labeled calcium release. | nih.gov |

| Isolated Rat Osteoclast Assay on Bone Slices | Dose-dependent inhibition of osteoclast bone resorbing activity. | ncats.ionih.gov |

In Vivo Animal Models of Bone Remodeling and Loss

The in vivo assessment of strontium ranelate heptahydrate has utilized several well-established animal models to simulate conditions of accelerated bone turnover and loss. These models are crucial for evaluating the therapeutic potential of the compound before clinical trials in humans.

Ovariectomized (OVX) Rodent Models (e.g., rats, mice)

The ovariectomized (OVX) rodent, particularly the rat, is the most widely used animal model to simulate postmenopausal osteoporosis. The surgical removal of the ovaries induces estrogen deficiency, leading to a significant increase in bone turnover, with resorption exceeding formation, resulting in a net loss of bone mass and deterioration of bone microarchitecture. nih.govmdpi.com

Studies using OVX rats have consistently demonstrated the efficacy of strontium ranelate in preventing bone loss. nih.gov Treatment with strontium ranelate has been shown to counteract the detrimental effects of ovariectomy on bone mineral density (BMD) and trabecular bone volume. nih.govmdpi.com Histomorphometric analyses have revealed that strontium ranelate decreases bone resorption parameters while maintaining or even increasing bone formation rates. nih.govnih.gov This dual action helps to preserve the structural integrity of the bone. For instance, in OVX rats, strontium ranelate treatment has been associated with a higher trabecular number and lower trabecular separation, contributing to improved bone strength. nih.gov Furthermore, long-term studies have shown that strontium ranelate prevents the deterioration of biomechanical properties in OVX rats. nih.gov

| Key Findings in OVX Rodent Models | Reference |

| Prevention of reduction in bone mineral content and trabecular bone volume | nih.gov |

| Decreased bone resorption with maintained high-level bone formation | nih.gov |

| Prevention of bone degradation and positive effects on bone remodeling | mdpi.com |

| Prevention of biomechanical properties deterioration | nih.gov |

| Improved bone microarchitecture (higher trabeculae number, lower separation) | nih.gov |

Intact Animal Models

Intact animal models, where the animals have normal physiological function without any induced pathology, are valuable for assessing the bone-forming activity of strontium ranelate. nih.govoup.com These models help to understand the anabolic effects of the compound on a healthy, growing skeleton.

In studies involving intact growing rats and mice, administration of strontium ranelate has been shown to increase bone mass. nih.govoup.com Specifically, in intact female rats, long-term treatment resulted in dose-dependent increases in bone strength at both vertebral and femoral sites. oup.com This was accompanied by improvements in bone microarchitecture, including increased trabecular and cortical bone volumes, as well as greater trabecular number and thickness. oup.com Furthermore, biochemical markers of bone formation, such as plasma total alkaline phosphatase (ALP) activity and insulin-like growth factor-I (IGF-I) levels, were found to be elevated in treated animals, supporting the bone-forming activity of strontium ranelate. oup.com

| Key Findings in Intact Animal Models | Reference |

| Increased bone formation and vertebral bone mass in intact mice | nih.gov |

| Increased trabecular bone volume without altering mineralization in intact growing rats | nih.gov |

| Dose-dependent increases in bone strength and bone mass in intact female rats | oup.com |

| Improvements in trabecular and cortical bone volume, number, and thickness | oup.com |

| Increased plasma total ALP activity and IGF-I levels | oup.com |

Limb Immobilization-Induced Osteopenia Models

Limb immobilization in animals, typically rats, provides a model for disuse osteoporosis, where the lack of mechanical loading leads to localized bone loss. nih.gov This model is useful for investigating the effects of strontium ranelate on bone in a state of reduced mechanical stimulation.

In a rat model of osteopenia induced by hind-limb immobilization, strontium ranelate demonstrated its ability to mitigate bone loss. nih.gov Treatment with the compound resulted in a reduction of histomorphometric parameters associated with bone resorption. nih.gov Consequently, strontium ranelate partially prevented the loss of long-bone mineral content and bone volume that typically occurs with immobilization. nih.gov Biochemical markers of bone resorption were also reduced in the treated animals. nih.gov

Models of Aseptic Loosening and Osteolysis

Aseptic loosening of joint replacements, often driven by wear particle-induced osteolysis, is a significant clinical problem. Animal models have been developed to mimic this condition and to test potential therapeutic interventions.

In a mouse model of aseptic loosening where titanium particles were implanted to induce periprosthetic osteolysis, strontium ranelate was shown to inhibit bone resorption around the implant. portlandpress.comnih.gov This effect was associated with the downregulation of sclerostin, a negative regulator of bone formation, and the subsequent activation of the Wnt/β-catenin signaling pathway. portlandpress.com Another study using an ovariectomized mouse model of wear particle-mediated osteolysis found that strontium ranelate improved the bond between the prosthesis and the surrounding bone by reducing osteolysis and improving bone quality. nih.govspandidos-publications.com The compound was observed to increase the expression of osteogenic markers like osteocalcin (B1147995) and osteoprotegerin (OPG), while decreasing the expression of receptor activator of nuclear factor-κB ligand (RANKL). nih.govspandidos-publications.com

| Key Findings in Aseptic Loosening and Osteolysis Models | Reference |

| Inhibition of periprosthetic bone resorption | portlandpress.com |

| Down-regulation of sclerostin and activation of Wnt/β-catenin signaling | portlandpress.com |

| Improved bond between prosthesis and surrounding bone | nih.govspandidos-publications.com |

| Increased secretion of osteocalcin and osteoprotegerin (OPG) | nih.govspandidos-publications.com |

| Decreased expression of RANKL | nih.govspandidos-publications.com |

Interaction of Strontium Ranelate Heptahydrate with Bone Matrix and Biomechanics in Research Settings

Incorporation of Strontium Ions into Biological Apatite

When administered, the strontium from strontium ranelate can be incorporated into the mineral phase of bone, which is primarily composed of biological apatite. This incorporation is a key aspect of its mechanism of action at the tissue level.

Heterogeneous Distribution in Cortical and Trabecular Bone

Research indicates that strontium distribution within the bone is not uniform. Studies in animal models have shown that strontium concentration is higher in trabecular bone than in cortical bone. oup.com This is likely attributable to the higher rate of metabolic activity and turnover in trabecular bone, which provides more opportunities for strontium to be incorporated into newly forming bone tissue. mdpi.com The presence of strontium is predominantly found in newly formed bone packets or osteons, indicating that it is integrated during the bone remodeling process. nih.govresearchgate.net

Effects on Bone Microarchitecture

Strontium ranelate has been shown in various research settings to positively influence bone microarchitecture, a critical determinant of bone strength. oup.comnih.govnih.govoup.comnih.gov These effects have been observed in both trabecular and cortical bone compartments.

Trabecular Bone Volume and Number

Numerous preclinical studies have demonstrated that strontium ranelate treatment leads to significant improvements in trabecular bone microarchitecture. In rat models, long-term administration resulted in a dose-dependent increase in trabecular bone volume. oup.com This increase is associated with a rise in both the number and thickness of trabeculae, as well as a decrease in the space between them. oup.commdpi.com For instance, studies in ovariectomized rats, a model for postmenopausal osteoporosis, have shown that strontium ranelate can prevent the expected decline in trabecular bone volume and number. oup.comnih.gov

| Parameter | Effect Observed | Research Model | Citation |

|---|---|---|---|

| Trabecular Bone Volume (BV/TV) | Increased | Intact Rats, Ovariectomized Rats | oup.comnih.gov |

| Trabecular Number (Tb.N) | Increased | Intact Rats, Ovariectomized Rats | oup.commdpi.comnih.gov |

| Trabecular Thickness (Tb.Th) | Increased | Intact Rats | oup.commdpi.com |

| Trabecular Separation (Tb.Sp) | Decreased | Intact Rats | oup.commdpi.com |

Cortical Bone Diameter and Thickness

The positive effects of strontium ranelate are not limited to trabecular bone. Research has also documented improvements in cortical bone geometry. In animal studies, treatment with strontium ranelate has been associated with an increase in cortical bone thickness. oup.comnih.govnih.gov Some studies have also reported an increase in the external diameter of long bones. nih.gov In a clinical study comparing strontium ranelate to another osteoporosis treatment, strontium ranelate was found to increase cortical thickness at the distal tibia after one year. nih.govnih.gov

| Parameter | Effect Observed | Research Model | Citation |

|---|---|---|---|

| Cortical Thickness (Ct.Th) | Increased | Intact Rats, Ovariectomized Rats, Postmenopausal Women | oup.comnih.govnih.govnih.govnih.gov |

| Cortical Bone Area | Increased | Postmenopausal Women | nih.gov |

| External Diameter | Increased | Intact Rats | nih.gov |

Influence on Osseointegration with Biomaterials

Strontium ranelate heptahydrate has been investigated for its potential to enhance the integration of biomaterials with bone, a process known as osseointegration. This is particularly relevant for orthopedic and dental implants, where the success of the procedure hinges on the stable and functional connection between the implant and the surrounding bone tissue. nih.govcapes.gov.br Research suggests that strontium ranelate may improve osseointegration by positively influencing bone microarchitecture and the biomechanical properties of the bone at the implant interface. nih.govcapes.gov.br

In animal studies, the systemic administration of strontium ranelate has been shown to improve the fixation of implants. nih.govcapes.gov.br For instance, in a study involving rats with titanium implants, oral administration of strontium ranelate led to a significant increase in the force required to pull out the implant, indicating stronger mechanical fixation. nih.govcapes.gov.br This enhanced fixation was associated with improvements in the bone microarchitecture around the implant, including increased bone volume, trabecular thickness, and a higher degree of bone-to-implant contact. nih.gov Furthermore, the material properties of the bone itself, such as hardness and elastic modulus, were also improved in both the cortical and trabecular bone regions near the implant. nih.gov

Alternative to systemic administration, local delivery of strontium ranelate from implant surfaces is being explored to target its effects directly at the bone-implant interface, potentially minimizing systemic side effects. nih.gov Studies have investigated coating titanium implants with materials that can release strontium ranelate, aiming to stimulate bone growth directly where it is most needed. nih.gov

Interaction with Titanium Substrates

Titanium and its alloys are standard materials for surgical implants due to their biocompatibility and mechanical properties. Research has focused on how strontium ranelate interacts with these titanium substrates to promote better integration with bone tissue. nih.govnih.govresearchgate.net Studies have demonstrated that strontium ranelate has a beneficial effect on the interaction between osteoblastic cells (the cells responsible for forming new bone) and various titanium surfaces. nih.govnih.govresearchgate.net

In vitro experiments have shown that treating osteoblastic cells with strontium ranelate on different types of titanium substrates—including those with smooth, acid-etched, sandblasted, or electro-eroded surfaces—leads to several positive outcomes. nih.govnih.govresearchgate.net While the initial adhesion and shape of the cells on the titanium surfaces are not significantly altered by strontium ranelate, their subsequent behavior is markedly enhanced. nih.govnih.gov

A key finding is that strontium ranelate significantly improves the mechanical fixation of titanium implants. In a study on female rats, those treated with strontium ranelate showed a 34% increase in pull-out strength of titanium implants compared to the control group. nih.gov This mechanical improvement is supported by changes in the bone structure around the implant.

| Parameter | Improvement with Strontium Ranelate |

|---|---|

| Pull-out Strength | +34% |

| Bone Volume/Total Volume (BV/TV) | +36% |

| Trabecular Thickness (Tb.Th) | +13% |

| Connectivity Density (Conn.D) | +23% |

| Bone-to-Implant Contact (BIC) | +19% |

| Cortical Modulus | +11.6% |

| Cortical Hardness | +13% |

| Trabecular Modulus | +7% |

| Trabecular Hardness | +16.5% |

The local application of strontium ranelate has also been investigated. One study used mesoporous titania coatings on titanium mini-screws to load and release the compound. nih.gov While this particular study did not find a statistically significant improvement in bone-implant contact or bone area for the strontium-loaded implants compared to controls at 2 and 6 weeks, it highlighted the potential of local delivery systems. nih.gov Another approach involved coating titanium surfaces with a strontium ranelate-loaded chitosan (B1678972) film. quintessence-publishing.com This method demonstrated that the compound could be effectively loaded and released, influencing the behavior of bone-forming cells. quintessence-publishing.com

Enhancement of Osteoblastic Cell Response on Implant Surfaces

A primary mechanism by which this compound is thought to improve osseointegration is by directly stimulating the activity of osteoblasts on the implant surface. nih.govnih.govresearchgate.net In vitro studies have consistently shown that strontium ranelate enhances the proliferation and differentiation of osteoblastic cells cultured on titanium substrates. nih.govnih.govresearchgate.net

When osteoblasts were cultured on various titanium surfaces in the presence of strontium ranelate, a dose-dependent increase in cell proliferation was observed. nih.govnih.gov This means more bone-forming cells were generated on the implant surface. Furthermore, the treatment promoted the differentiation of these cells into mature, functional osteoblasts. nih.govnih.gov This maturation is crucial for the production of a mineralized bone matrix. A key indicator of osteoblast differentiation, the activity of alkaline phosphatase (ALP), was also shown to increase in a dose-dependent manner. nih.govquintessence-publishing.com

The ultimate goal of osteoblast activity is the formation of new bone. Research confirms that strontium ranelate treatment leads to an increased production of a mineralized matrix by osteoblasts on titanium surfaces. nih.govnih.govresearchgate.net This newly formed matrix has the typical characteristics of woven bone tissue, indicating the formation of true bone at the implant interface. nih.gov These positive effects on osteoblast proliferation, differentiation, and matrix mineralization were observed across titanium substrates with different surface topographies, suggesting a robust and widely applicable mechanism of action. nih.govnih.govresearchgate.net

| Cellular Response | Observed Effect of Strontium Ranelate | Supporting Evidence |

|---|---|---|

| Cell Proliferation | Increased at concentrations of 0.12 mM and 0.5 mM. | nih.govnih.gov |

| Cell Differentiation (Alkaline Phosphatase Activity) | Dose-dependent increase. | nih.govquintessence-publishing.com |

| Mineralized Matrix Production | Increased formation of bone-like mineralized matrix. | nih.govnih.govresearchgate.net |

| Expression of Osteogenic Genes (e.g., BMP-2, Runx-2, Osteocalcin) | Enhanced at lower concentrations (2-20 mmol/L). | quintessence-publishing.com |

| Initial Cell Adhesion and Shape | Preserved; no significant change. | nih.govnih.gov |

Studies using strontium ranelate-loaded chitosan films on titanium have further elucidated the dose-dependent nature of these effects. quintessence-publishing.com Low concentrations (2 mmol/L or 20 mmol/L of strontium ions) promoted osteoblast proliferation, ALP activity, and the expression of key genes involved in bone formation, such as bone morphogenetic protein 2 (BMP-2), runt-related transcription factor 2 (Runx-2), and osteocalcin (B1147995). quintessence-publishing.com However, higher concentrations (40 mmol/L or 80 mmol/L) were found to inhibit the growth of these cells, indicating an optimal concentration range for enhancing osteoblastic response. quintessence-publishing.com

Analytical and Characterization Methodologies for Strontium Ranelate Heptahydrate in Research

Quantification of Strontium and Ranelic Acid in Biological Samples

Accurately determining the concentrations of strontium and ranelic acid in various biological matrices such as serum, urine, bone, and other soft tissues is fundamental to pharmacokinetic and metabolic studies. nih.gov To achieve this, researchers employ a range of sophisticated analytical techniques.

Elemental Spectrophotometry

Elemental spectrophotometry, particularly Zeeman atomic absorption spectrometry, provides a robust method for the determination of strontium in biological samples. nih.gov This technique is highly sensitive and specific for quantifying elemental strontium. For analysis, serum samples are typically diluted with a mixture of Triton X-100 and nitric acid, while urine samples are diluted with nitric acid alone. nih.gov Bone samples require digestion with concentrated nitric acid, and soft tissues can be dissolved in a tetramethylammonium (B1211777) hydroxide (B78521) solution. nih.gov The atomization is carried out in pyrolytically coated graphite (B72142) tubes. nih.gov This method demonstrates excellent precision, with both inter- and intra-assay coefficients of variation below 6%, and high accuracy, with recovery of added strontium close to 100%. nih.gov

The detection limits of this method are notably low, making it suitable for tracing minute quantities of strontium.

| Sample Matrix | Detection Limit |

| Serum | 1.2 µg/L |

| Urine | 0.3 µg/L |

| Bone | 0.4 µg/g |

| Soft Tissues | 2.2 ng/g |

| This table outlines the detection limits for strontium in various biological samples using Zeeman atomic absorption spectrometry. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of the organic component, ranelic acid, and by extension, strontium ranelate. researchgate.netresearchgate.net It is widely used for routine analysis in both bulk drug substance and pharmaceutical formulations. researchgate.netresearchgate.net

A prevalent mode of HPLC used for this purpose is Reversed-Phase HPLC (RP-HPLC). researchgate.netnih.gov Several RP-HPLC methods have been developed and validated for the estimation of strontium ranelate. researchgate.netrasayanjournal.co.in These methods are valued for their speed, reliability, and cost-effectiveness. researchgate.netnih.gov

A typical RP-HPLC method might involve a C18 column and a mobile phase consisting of a mixture of a buffer (like monobasic potassium phosphate) and an organic solvent (such as methanol). researchgate.net Detection is commonly performed using a UV detector at a wavelength where ranelic acid exhibits maximum absorbance, often around 321-323 nm. researchgate.netresearchgate.netnih.gov The method's linearity is established over a specific concentration range, ensuring that the response is directly proportional to the amount of analyte present. researchgate.netnih.gov

Validation of these HPLC methods, in accordance with international guidelines, confirms their linearity, selectivity, sensitivity, accuracy, and precision. researchgate.netnih.gov

| Parameter | Typical Value/Range |

| Linearity Range | 20–320 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Recovery | 96.1–102.1% |

| Limit of Detection (LOD) | 0.06 µg/mL |

| Limit of Quantitation (LOQ) | 0.20 µg/mL |

| This table presents typical validation parameters for a validated RP-HPLC method for strontium ranelate analysis. nih.gov |

Forced degradation studies using HPLC are also conducted to determine the intrinsic stability of strontium ranelate under various stress conditions, such as acidic and alkaline hydrolysis, oxidation, and exposure to light and heat. globalresearchonline.net These studies reveal that the compound is particularly susceptible to degradation in acidic and oxidative environments. globalresearchonline.net

UV Spectrophotometry

UV Spectrophotometry offers a simple, rapid, and cost-effective method for the estimation of strontium ranelate, primarily by quantifying the ranelic acid moiety. researchgate.net This technique is suitable for the analysis of bulk drug samples and pharmaceutical dosage forms. researchgate.netresearchgate.net

The method typically involves dissolving the sample in a suitable solvent, such as 0.1% v/v trichloroacetic acid, and measuring the absorbance at the wavelength of maximum absorption for ranelic acid, which is approximately 321-323 nm. researchgate.netresearchgate.net The method's validity is established through rigorous validation, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.netactamedicamarisiensis.ro

| Validation Parameter | Typical Value/Range |

| Linearity Range | 5–100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 98.87–100.41% |

| Limit of Detection (LOD) | 1.13 µg/mL |

| Limit of Quantitation (LOQ) | 3.77 µg/mL |

| This table summarizes the validation parameters for a UV spectrophotometric method for strontium ranelate assay. researchgate.netactamedicamarisiensis.ro |

A study developing a UV/VIS analytical method for determining strontium ranelate content in an osteogenic medium reported a linear absorbance in the range of 0.8–80 µg/ml with a correlation coefficient greater than 0.9999. nih.gov The limit of detection and limit of quantification were calculated as 0.161 µg/ml and 0.488 µg/ml, respectively. nih.gov

Capillary Electrophoresis

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the simultaneous determination of strontium ranelate (specifically the ranelate anion) and other components, such as sweeteners like aspartame (B1666099), in pharmaceutical formulations. researchgate.net This method is lauded for its simplicity, accuracy, speed, and high sensitivity. researchgate.net

In a typical CZE setup, a fused-silica capillary column is used with a buffer solution, such as borate (B1201080) buffer at a specific pH. researchgate.net A high voltage is applied across the capillary, leading to the separation of analytes based on their electrophoretic mobility. researchgate.net Detection is often achieved using a diode array detector, allowing for the simultaneous monitoring of different analytes at their respective optimal wavelengths. researchgate.net

The method demonstrates good linearity over a defined concentration range and achieves low limits of detection for both ranelate and other co-formulated substances. researchgate.net

| Analyte | Limit of Detection (LOD) |

| Aspartame | 0.3 µg/mL |

| Ranelate | 0.2 µg/mL |

| This table shows the limits of detection for aspartame and ranelate using a validated CZE method. researchgate.net |

Isotopic Tracing and Distribution Studies

Isotopic tracing is a powerful tool for investigating the in vivo distribution and metabolism of strontium from strontium ranelate. pennds.org This technique leverages the existence of stable strontium isotopes (⁸⁸Sr, ⁸⁷Sr, ⁸⁶Sr, ⁸⁴Sr) to track the element's journey through the body and its incorporation into tissues, particularly bone. mzm.cz

The principle behind this methodology is that the isotopic ratio of strontium (e.g., ⁸⁷Sr/⁸⁶Sr) in an organism's tissues reflects the isotopic signature of the strontium ingested from their diet and environment. researchgate.netthermofisher.com Since strontium can substitute for calcium in the mineral matrix of bone, analyzing the strontium isotope ratios in bone and teeth provides a historical record of an individual's geographical location and diet. researchgate.netisobarscience.com

In the context of strontium ranelate research, administering the compound with a known and distinct strontium isotopic signature allows scientists to differentiate the exogenous strontium from the naturally occurring strontium already present in the body. By analyzing tissue samples, such as bone biopsies, at different time points, researchers can quantify the uptake, distribution, and retention of the medication-derived strontium. nih.gov This provides invaluable insights into the pharmacokinetics of the strontium component and its targeted action on bone tissue. nih.gov

The analysis of strontium isotopes is typically performed using high-precision mass spectrometry techniques, such as multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS), which are capable of detecting the small variations in isotopic abundances. thermofisher.comrsc.org

Use of Radiolabeled Strontium (e.g., [85Sr], [14C]-ranelate)

To understand the absorption, distribution, and excretion of strontium ranelate, researchers have employed radiolabeled versions of the compound. Studies have utilized [85Sr]-strontium ranelate and strontium-[14C]-ranelate to trace the separate paths of the strontium ion and the ranelic acid moiety within a biological system. europa.eu This technique is crucial for pharmacokinetic analyses, providing clear data on how each component is handled by the body. europa.eu For instance, after oral administration in humans, the absolute bioavailability of strontium is approximately 25% (ranging from 19-27%) from a 2g dose of strontium ranelate. drugbank.com

Doubly radiolabeled conjugates have also been synthesized for in vivo studies to track the compound's partitioning to different tissues, such as the liver and bone. researchgate.net These studies help confirm whether the conjugate remains intact or dissociates and how the components are eliminated from the body. researchgate.net The use of radiolabeled strontium chloride has also been established in research to confirm the bone-accumulating properties of the strontium ion. lifestylematrix.com

Bone Tissue Analysis Techniques

A suite of powerful analytical techniques is used to examine bone tissue biopsies from individuals treated with strontium ranelate. These methods provide a multi-faceted view of the changes occurring in bone microarchitecture, mineralization, and composition.

Bone histomorphometry involves the microscopic examination of bone tissue sections to quantify various parameters of bone remodeling. In studies of strontium ranelate, transiliac bone biopsies are often analyzed. nih.govcapes.gov.br This two-dimensional analysis provides critical data on both static and dynamic aspects of bone formation and resorption.

Key findings from histomorphometric studies include:

Increased Osteoblast Surfaces: In some studies on postmenopausal women, osteoblast surfaces were found to be significantly higher (+38%) in the strontium ranelate group compared to controls, indicating an increase in the bone-forming cell population. capes.gov.brnih.gov

Maintained or Enhanced Mineral Apposition Rate (MAR): Histomorphometry has demonstrated a significantly higher mineral apposition rate in cancellous bone of patients treated with strontium ranelate compared to controls. capes.gov.brnih.gov

Effects on Bone Structure: While some studies noted decreases in parameters like trabecular bone volume and thickness after 12 months, others showed that strontium ranelate treatment in rats prevented trabecular bone loss. europa.eunih.gov In a comparative study, bone formation parameters were significantly higher with strontium ranelate than with alendronate. nih.gov

Table 1: Selected Histomorphometric Findings in Human Biopsies with Strontium Ranelate Treatment

| Parameter | Finding | Study Reference |

|---|---|---|

| Osteoblast Surface/Bone Surface (Ob.S/BS) | +38% vs. control | capes.gov.brnih.gov |

| Mineral Apposition Rate (MAR) - Cancellous | +9% vs. control | capes.gov.brnih.gov |

| Mineral Apposition Rate (MAR) - Cortical | +10% vs. control (borderline significance) | capes.gov.brnih.gov |

| Bone Formation Parameters | Significantly higher vs. alendronate at 6 & 12 months | nih.gov |

Micro-computed tomography (micro-CT) is a non-destructive, three-dimensional imaging technique that provides high-resolution visualization and quantification of bone microarchitecture. europa.euendorama.gr It is extensively used to assess the structural effects of strontium ranelate on both trabecular and cortical bone. capes.gov.brnih.govnih.gov

Research using micro-CT has revealed significant improvements in bone structure:

Improved Trabecular Architecture: Studies on bone biopsies from treated patients and in animal models consistently show an increase in trabecular number and thickness, coupled with a decrease in trabecular separation. europa.eunih.gov This leads to a significant increase in the percentage of bone tissue. europa.eu

Enhanced Cortical Bone: Analysis has demonstrated an increase in cortical thickness and cortical bone area in subjects treated with strontium ranelate. europa.eunih.gov For example, one study on postmenopausal women reported an 18% increase in cortical thickness after three years of treatment. capes.gov.brnih.gov

Structural Integrity: The structure model index (SMI) was observed to be lower in the strontium ranelate group, indicating a shift from rod-like to more stable plate-like trabecular structures. capes.gov.brnih.gov

Table 2: Key Micro-CT Findings in Bone Treated with Strontium Ranelate

| Parameter | Change with Strontium Ranelate | Study Reference |

|---|---|---|

| Cortical Thickness | +18% (in 3-year human biopsy study) | capes.gov.brnih.gov |

| Trabecular Number | +14% (in 3-year human biopsy study) | capes.gov.brnih.gov |

| Trabecular Separation | -16% (in 3-year human biopsy study) | capes.gov.brnih.gov |

| Structure Model Index (SMI) | -22% (in 3-year human biopsy study) | capes.gov.brnih.gov |

| Cortical Bone Area | +30% vs. control (in growing mice) | europa.eu |

Quantitative backscattered electron imaging (qBEI) is a specialized technique used to measure the bone mineralization density distribution (BMDD) within a bone section. nih.gov The intensity of the backscattered electrons is dependent on the average atomic number of the material being scanned, allowing for the creation of a distribution histogram of calcium concentration in the bone matrix. nih.gov

When applied to bone treated with strontium ranelate, qBEI helps to understand the effects on the material properties of the bone itself.

Shift in Mineralization Profile: Studies on biopsies from women treated with strontium ranelate for three years showed that the BMDD was shifted to higher atomic numbers. nih.govbohrium.com This shift is primarily attributed to the incorporation of strontium, which has a higher atomic number than calcium, into the bone matrix, rather than an increase in calcium content. nih.govbohrium.com

Maintained Mineralization: Despite the incorporation of strontium, the technique has been used to show that the quality of bone mineralization is preserved. nih.gov In a study switching from a bisphosphonate to strontium ranelate, qBEI revealed a maintained mean hard tissue mineralization profile. plos.org The technique can distinguish between newly formed bone, which contains strontium, and older bone. endorama.gr

X-ray microanalysis, often used in conjunction with scanning electron microscopy (SEM) or as X-ray fluorescence (XRF), is a technique that identifies and quantifies the elemental composition of a sample. In the context of strontium ranelate research, it is indispensable for mapping the distribution of strontium within the bone matrix at a microscopic level.

Key findings from X-ray microanalysis include:

Exclusive Deposition in New Bone: X-ray cartography and microanalysis of iliac bone biopsies from women on long-term treatment revealed that strontium was absent from old bone formed before treatment. researchgate.net It was found exclusively in bone formed during the treatment period. researchgate.net

Heterogeneous Distribution: Strontium is not uniformly distributed. It is preferentially incorporated in newly formed bone packets. nih.govplos.org Lower mineralized regions, often around osteon-like structures, show an increased strontium content. plos.org

Correlation with Serum Levels: The amount of strontium incorporated into the bone matrix has been shown to correlate with the serum levels of strontium in treated individuals. nih.gov In one study, the strontium content in mineralized tissue after one year of treatment was measured at 1.63 Wt%. plos.org

Fourier Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that provides information about the chemical bonds and molecular structure of a material. fda.govyoutube.com In bone research, FTIR is used to analyze the main components of the bone matrix: the inorganic mineral (primarily carbonated hydroxyapatite) and the organic collagen matrix. lifestylematrix.comfda.gov This allows for the assessment of parameters related to bone quality, such as mineral-to-matrix ratio, mineral crystallinity, and collagen maturity (cross-linking). tandfonline.com

Studies utilizing FTIR on bone treated with strontium ranelate have found:

Preservation of Collagen Quality: In an analysis of human bone biopsies, FTIR imaging showed that the collagen cross-link ratio was preserved in bone from individuals treated with strontium ranelate, indicating that the quality of the organic matrix was not compromised. nih.gov

No Deleterious Effects on Matrix Nature: In osteoblast cell cultures, FTIR analysis demonstrated that even with strontium ranelate treatment, the mineralized matrix produced was similar in composition to native bone tissue, showing typical bands for phosphate (B84403), carbonate, and collagen amides.

Assessment of Molecular Changes: In a rat model, FTIR was used to analyze the molecular components of cortical bone. drugbank.comlifestylematrix.com The study found that while strontium ranelate improved the microarchitecture of newly formed bone, it was associated with a decrease in mature collagen cross-linking in the cortical bone of that specific model. drugbank.comlifestylematrix.com

Emerging Areas and Future Research Directions for Strontium Ranelate Heptahydrate

Investigation of Novel Cation-Sensing Mechanisms Beyond CaSR

While the calcium-sensing receptor (CaSR) has been identified as a primary target for strontium, compelling evidence suggests its mechanism of action is not exclusively dependent on this pathway. nih.govtorontomu.ca Research indicates that strontium's effects on bone cells can persist even in the absence of a functional CaSR, pointing toward the existence of other cation-sensing receptors. torontomu.canih.gov

Studies on osteoblasts have shown that a G-protein-mediated response to strontium is maintained in cells that lack the CaSR. nih.gov This finding strongly supports the hypothesis of a novel cation-sensing mechanism that contributes to the anabolic effects of strontium on bone. nih.gov In murine primary osteoblasts, strontium ranelate has been found to activate cell replication and exert anti-apoptotic effects through both CaSR-dependent and CaSR-independent pathways. nih.gov The anti-apoptotic effect, in particular, appears to be mediated by another, as-yet-unidentified, cation-sensing receptor. nih.gov One potential candidate that has been proposed is GPRC6A, another extracellular cation-sensing receptor, which could mediate signaling in response to high concentrations of strontium. nih.gov This line of inquiry is critical for a complete understanding of how strontium ranelate orchestrates cellular responses in bone tissue.

Integration into Advanced Biomaterials for Local Bone Regeneration

A significant and rapidly advancing area of research is the incorporation of strontium ranelate into biomaterials for localized bone tissue engineering. frontiersin.orgresearchgate.net This strategy aims to deliver the therapeutic benefits of strontium directly to the site of a bone defect, enhancing local regeneration while potentially minimizing systemic exposure and associated side effects. nih.govnih.gov The local delivery of strontium via these "smart" biomaterials is seen as a promising alternative to traditional oral administration. nih.gov

Researchers have successfully functionalized various classes of biomaterials with strontium, including:

Ceramic Scaffolds: Porous scaffolds made from materials like β-tricalcium phosphate (B84403) (β-TCP) and mesoporous bioactive glass (MBG) have been loaded with strontium ranelate. nih.govrsc.orgrsc.org These scaffolds provide structural support and release strontium ions, which have been shown to promote the proliferation and differentiation of osteoblasts and guide bone regeneration. nih.govrsc.org

Hydrogels: Injectable hydrogel systems have been developed to encapsulate and deliver strontium ranelate nanoparticles. nih.govrsc.org These materials can be placed directly into bone defects, where they provide a sustained release of the compound, promoting higher levels of bone regeneration in animal models. nih.gov

Bone Cements: Strontium-doped bone cements have been developed, which can accelerate bone formation around the defect area. frontiersin.org

Polymer Composites: Composite scaffolds combining polymers like poly(ε-caprolactone) (PCL) with strontium ranelate have been shown to support the growth and osteogenic differentiation of human marrow-derived stromal stem cells, leading to vascularized ectopic bone formation in vivo. au.dk

These advanced biomaterials leverage the dual-action properties of strontium to create an optimal microenvironment for healing, representing a significant step forward in orthopedic and dental regenerative medicine. nih.govau.dk

Table 1: Strontium Ranelate in Advanced Biomaterials for Bone Regeneration

| Biomaterial Type | Base Material | Key Research Finding | Source(s) |

| Porous Scaffold | Amino-functional mesoporous bioactive glass (MBG) | Possessed favorable biocompatibility and promoted local bone regeneration in an osteoporotic rat model. | nih.gov |

| Porous Scaffold | Poly-L-ornithine-grafted-fluorinated-pullulan copolymer (POFC) / β-TCP | Enhanced osteogenic differentiation of rat bone marrow stromal cells (rBMSCs) and guided bone regeneration. | rsc.orgrsc.org |

| Composite Scaffold | Poly-(ε) caprolactone (B156226) (PCL)–laponite | Supported growth and osteogenic differentiation of human marrow stromal stem cells (hMSC) and led to vascularized ectopic bone formation in vivo. | au.dk |

| Hydrogel | Glycol chitosan (B1678972) with hyaluronic acid (HA) and poly(ethylene glycol) diacrylate (PEGDA) | Showed biocompatibility and a higher degree of bone regeneration in a rat spinal decortication model. | nih.gov |

| Hydrogel | Methacrylated gelatin (GelMA) and N-fluorenylmethoxycarbonyl-L-tryptophan | Enhanced chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs). | rsc.org |

Exploration of Indirect Systemic Effects on Bone Metabolism

The mechanism of strontium ranelate involves not only direct actions on osteoblasts and osteoclasts but also crucial indirect effects that modulate the entire bone remodeling cycle. A key area of research is how strontium ranelate influences the communication between bone cells, particularly the osteoblast's regulation of osteoclast activity. nih.gov

This indirect action is primarily mediated through the RANKL/OPG signaling pathway . medscape.comnih.gov Osteoblasts produce both Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), a protein that is essential for the formation and activation of osteoclasts, and Osteoprotegerin (OPG), a decoy receptor that blocks RANKL, thereby inhibiting bone resorption. medscape.compatsnap.comorthobullets.com Research has demonstrated that strontium ranelate stimulates osteoblasts to increase the production of OPG and simultaneously suppress the expression of RANKL. rsc.orgnih.govpatsnap.com This shift in the OPG/RANKL ratio is a powerful indirect mechanism that down-regulates osteoclastogenesis, contributing significantly to the compound's anti-resorptive effects. nih.govnih.gov

Another critical signaling pathway influenced by strontium is the Wnt/β-catenin pathway , which is fundamental for osteoblast proliferation and differentiation. nih.govyoutube.com Studies have shown that strontium can enhance osteogenic differentiation by activating the Wnt/β-catenin pathway, leading to increased expression of β-catenin in newly formed bone. nih.govnih.gov This suggests that part of strontium's anabolic effect is mediated by its ability to modulate this core developmental pathway.

Table 2: Indirect Signaling Pathways Modulated by Strontium Ranelate

| Signaling Pathway | Effect of Strontium Ranelate | Resulting Impact on Bone Metabolism | Source(s) |

| RANKL/OPG | Increases OPG expression in osteoblasts; Decreases RANKL expression in osteoblasts. | Indirectly inhibits osteoclast differentiation and activity, leading to reduced bone resorption. | rsc.orgnih.govpatsnap.comnih.gov |

| Wnt/β-catenin | Activates the pathway, leading to accumulation of β-catenin. | Promotes osteogenic differentiation of mesenchymal stem cells and enhances bone formation. | nih.govnih.gov |

Research into Interaction with Gut Microbiota and Bone Homeostasis

A novel and exciting frontier in bone research is the exploration of the "gut-bone axis," which investigates how the intestinal microbiome influences skeletal health. nih.govnih.gov The gut microbiota can affect bone homeostasis by modulating the host's immune system, nutrient absorption, and hormone secretion. nih.gov Emerging research suggests that strontium may exert some of its beneficial effects on bone by altering the composition of the gut microbiota. nih.gov

A study using strontium chloride in young male rats found that strontium exposure led to elevated bone transformation markers and improved bone microstructure. nih.gov These skeletal changes were correlated with significant alterations in specific gut flora. The researchers speculated that certain bacteria may be key players in mediating strontium's effects on bone homeostasis. nih.gov

Table 3: Potential Key Gut Bacteria in Strontium-Mediated Bone Homeostasis

| Bacteria Identified | Potential Role in Gut-Bone Axis | Source |

| Ruminococcaceae_UCG-014 | May regulate bone homeostasis. | nih.gov |

| Alistipes | May regulate bone homeostasis. | nih.gov |

| Lachnospiraceae_NK4A136_group | May regulate bone homeostasis. | nih.gov |

| Weissella | May regulate bone homeostasis. | nih.gov |

This research area is still in its infancy, but it opens up the possibility that modulating the gut microbiome could be a future strategy to enhance the skeletal benefits of strontium treatment.

Re-evaluation of Anabolic Effects in Specific Experimental Contexts

While strontium ranelate was initially characterized by its dual action of stimulating bone formation and inhibiting resorption, recent analyses have prompted a re-evaluation of its anabolic (bone-building) effects, particularly in clinical contexts. nih.govnih.govcapes.gov.br Some large-scale clinical trials in postmenopausal women have suggested that orally administered strontium ranelate may have little to no anabolic effect on bone formation in humans. torontomu.canih.gov

Several factors may contribute to this revised perspective:

Discrepancies between Animal and Human Studies: Positive effects on bone microarchitecture in animal studies were often achieved with higher doses of strontium than those used in human therapy. nih.gov

Biochemical Marker Evidence: In some clinical studies, the expected significant changes in biochemical markers of bone formation were not consistently observed, even when anti-fracture efficacy was evident. prolekare.czmdpi.com

Histomorphometry Data: Histomorphometric analysis of bone biopsies from women treated with strontium ranelate has not provided sufficient evidence to confirm a strong anabolic effect in the clinical setting. prolekare.cz

This has led to the hypothesis that the proven anti-fracture efficacy of strontium ranelate may be due to mechanisms other than a direct and potent stimulation of bone formation. prolekare.cznih.gov These could include a mild anti-resorptive effect and potential improvements in intrinsic bone quality and material properties. prolekare.czmdpi.com This ongoing debate highlights the complexity of the compound's mechanism and underscores the need for further research to clarify the precise nature and context of its anabolic properties. nih.govprolekare.cz

Q & A

Basic: What analytical methods are validated for quantifying strontium ranelate heptahydrate in pharmaceutical formulations?

Methodological Answer:

A reverse-phase HPLC (RP-HPLC) method with a full factorial experimental design has been validated for quantifying strontium ranelate. Key validation parameters include: